2-Methylquinolin-7-ol
Overview
Description
2-Methylquinolin-7-ol is a chemical compound with the CAS Number: 165112-03-8 and a molecular weight of 159.19 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . This reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-7-ol has been studied using various techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography . The molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .Chemical Reactions Analysis
The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described . This reaction is based on the modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .Scientific Research Applications
Medicinal Chemistry
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
Application
Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
Methods of Application
A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Results or Outcomes
The main part of the review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Bioorthogonal Ligation
Ortho-quinone methides (oQMs) have been broadly utilized in the total synthesis of natural products but have rarely been applied to biological studies .
Application
Bioorthogonal ligations have found widespread use in biomedical research for site-selective labeling of biomolecules in living systems .
Methods of Application
The required harsh reaction condition to generate oQMs would be detrimental to the cell or living organism . A new bioorthogonal ligation enabled by the “click” cycloaddition of ortho-quinolinone quinone methide (oQQM) and vinyl thioether (VT) has been developed .
Results or Outcomes
This new bioorthogonal ligation has been found to be compatible with azide chemistry, which is of particular interest .
Industrial Chemistry
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
Application
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Results or Outcomes
The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Biological and Pharmaceutical Activities
Quinoline is an essential segment of both natural and synthetic compounds .
Application
Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
Methods of Application
Quinoline is used as an alternative name for 1-Azanapthalene and benzo[b]pyridine . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .
Results or Outcomes
Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .
Safety And Hazards
The safety information for 2-Methylquinolin-7-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions for 2-Methylquinolin-7-ol could involve further exploration of its biological and pharmaceutical activities. The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . This could be valuable for isotopic labeling in studies of NMR spectroscopy, medicinal research, and drug discovery processes .
properties
IUPAC Name |
2-methylquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWVGFCPWBBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441660 | |
Record name | 2-Methylquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-7-ol | |
CAS RN |
165112-03-8 | |
Record name | 2-Methylquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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